Marinoquinoline A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

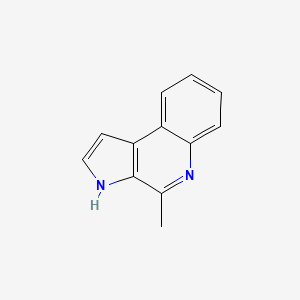

Marinoquinoline A is a natural product isolated from the marine gliding bacteria Rapidithrix thailandica TISTR 1742. It is a methylated 3H-pyrrolo[2,3-c]quinoline compound known for its biological activity, particularly its inhibition of acetylcholinesterase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Marinoquinoline A involves the addition of unstable methyl radicals to aryl isocyanides under specific reaction conditions. One effective method uses dicumyl peroxide as a source of methyl radicals, yielding mono-methylated products. Alternatively, Fenton reaction conditions can be applied to predominantly form bis-methylated pyrroloquinoxalines .

Industrial Production Methods

The industrial production of this compound is not extensively documented, but the synthetic routes developed in research settings can be adapted for larger-scale production. The key steps involve the preparation of the cyclisation precursor and the generation of methyl radicals, which can be optimized for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Marinoquinoline A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the quinoline ring system.

Substitution: Substitution reactions, particularly at the C-4 position, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acid chlorides and aldehydes are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various methylated and substituted derivatives of the pyrroloquinoline ring system .

Applications De Recherche Scientifique

Marinoquinoline A has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing other biologically active compounds.

Mécanisme D'action

Marinoquinoline A exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, which can enhance neurotransmission and potentially alleviate symptoms of neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

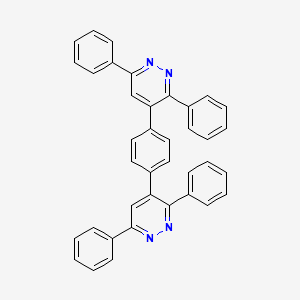

Marinoquinolines B-F, K: These compounds share the pyrroloquinoline ring system but differ in the nature of the substituent at the C-4 position.

Aplidiopsamine A: A structurally related alkaloid featuring a methylene-linked adenine residue attached at C-4.

Uniqueness

Marinoquinoline A is unique due to its specific methylation pattern and its potent acetylcholinesterase inhibition properties. This makes it a valuable compound for both scientific research and potential therapeutic applications .

Propriétés

Numéro CAS |

920317-36-8 |

|---|---|

Formule moléculaire |

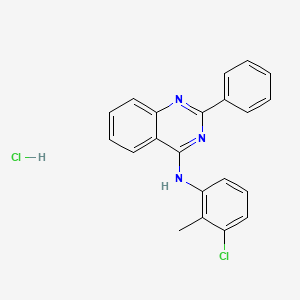

C12H10N2 |

Poids moléculaire |

182.22 g/mol |

Nom IUPAC |

4-methyl-3H-pyrrolo[2,3-c]quinoline |

InChI |

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-12)9-4-2-3-5-11(9)14-8/h2-7,13H,1H3 |

Clé InChI |

ACXUHCGZGZYMGI-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=CC=CC=C2C3=C1NC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-6-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12618397.png)

![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)

![1-(2-Ethoxyethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B12618416.png)

![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)

![2-[(3-Chloroanilino)(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B12618454.png)

![[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride](/img/structure/B12618458.png)

![N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)